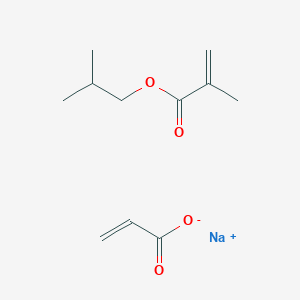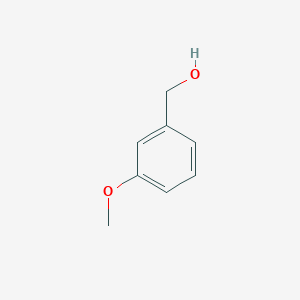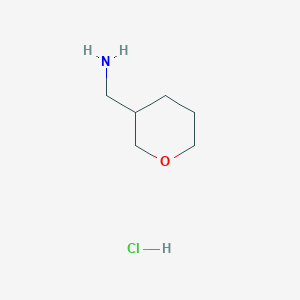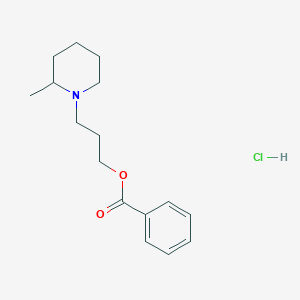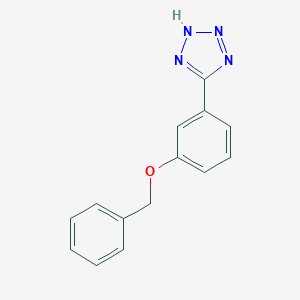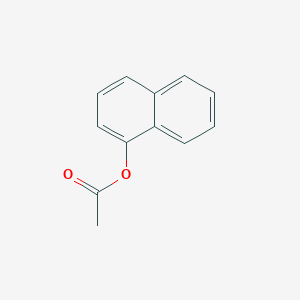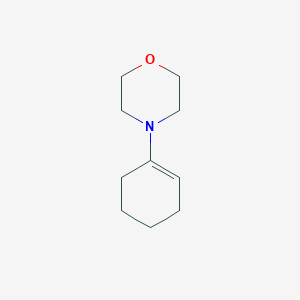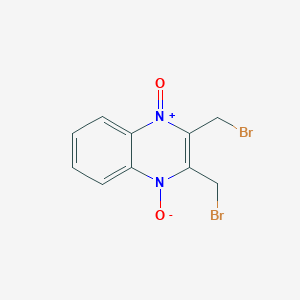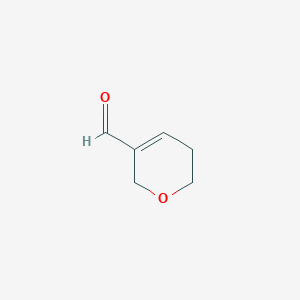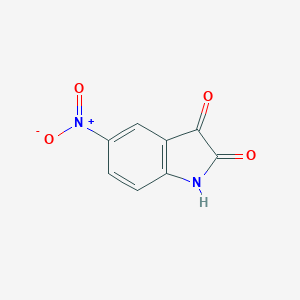
5-Nitroisatin
Übersicht
Beschreibung
5-Nitroisatin: is an organic compound with the molecular formula C8H4N2O4 . It is a derivative of isatin, characterized by the presence of a nitro group at the 5-position of the isatin ring.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Baustein für die Synthese komplexer organischer Moleküle verwendet.
Biologie: Untersucht auf seine antimikrobiellen und antifungalen Eigenschaften.
Medizin: Erforscht auf sein anticancerogenes Potenzial, insbesondere in der Entwicklung neuer Therapeutika.
Industrie: Wird bei der Herstellung von Farbstoffen und Pigmenten verwendet
5. Wirkmechanismus
Die biologische Aktivität von 5-Nitroisatin ist in erster Linie auf seine Fähigkeit zurückzuführen, mit bestimmten molekularen Zielstrukturen zu interagieren. So wurde gezeigt, dass es die Aktivität bestimmter Enzyme wie Cyclin-abhängiger Kinase 2 (CDK2) hemmt, die eine entscheidende Rolle bei der Zellzyklusregulation spielt. Durch die Hemmung von CDK2 kann this compound die Zellzyklusarretierung und Apoptose in Krebszellen induzieren .
Wirkmechanismus
Target of Action
5-Nitroisatin primarily targets cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, and its inhibition can lead to the halt of cell proliferation, making it a potential target for anticancer therapies .
Mode of Action
This compound acts as a competitive inhibitor of ATP . It binds to the active site of CDK2, preventing ATP from binding and thus inhibiting the enzyme’s activity . This interaction leads to changes in the cell cycle, potentially halting the proliferation of cancer cells .
Biochemical Pathways
Given its role as a cdk2 inhibitor, it likely impacts the cell cycle regulation pathways . By inhibiting CDK2, this compound could disrupt the progression of the cell cycle, leading to a halt in cell proliferation .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET), have been studied . The data collected showed good oral absorption, membrane permeability, and bioavailability of the compound . The compound’s low solubility in water necessitated the use of solvents like dmso or nmp to increase its dissolving capacity .
Result of Action
This compound has shown potential as an anticancer agent. For instance, hydroxyapatite incorporated with this compound (HAP-5 N) was found to be efficient in inhibiting the growth of cervical cancer cell lines . This suggests that this compound could have a significant impact on the molecular and cellular levels, potentially leading to the death of cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound’s solubility can be affected by the solvent used, which can impact its bioavailability and efficacy . Additionally, the compound’s stability could be influenced by factors such as pH and temperature, although specific studies on these aspects are currently lacking.
Biochemische Analyse
Biochemical Properties
5-Nitroisatin plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclin-dependent kinase 2 (CDK2) and human transglutaminase 2. These interactions are primarily inhibitory, where this compound acts as a competitive inhibitor, binding to the active sites of these enzymes and preventing their normal function . Additionally, this compound has been shown to inhibit acetylcholinesterase, an enzyme critical for neurotransmission .
Cellular Effects
This compound exhibits significant effects on various cell types and cellular processes. In cervical cancer cells (SiHa), it has been observed to inhibit cell growth and induce apoptosis . This compound influences cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. It also affects gene expression by modulating the activity of transcription factors and other regulatory proteins . Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes and pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes like CDK2 and human transglutaminase 2, inhibiting their activity . This binding prevents the enzymes from interacting with their natural substrates, thereby disrupting normal cellular processes. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins . These interactions lead to the activation or repression of specific genes, resulting in altered cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell growth and induction of apoptosis in cancer cells . The stability and efficacy of this compound can be influenced by factors such as temperature, pH, and exposure to light .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to inhibit tumor growth and reduce the proliferation of cancer cells without causing significant toxicity . At higher doses, this compound can induce toxic effects, including damage to normal tissues and organs . These adverse effects are likely due to the compound’s ability to inhibit essential enzymes and disrupt normal cellular processes . Threshold effects have been observed, where the compound’s efficacy and toxicity increase sharply beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as CDK2 and acetylcholinesterase, affecting their activity and, consequently, the metabolic flux through these pathways . The compound can also influence the levels of various metabolites by modulating the activity of metabolic enzymes . These effects can lead to changes in cellular energy production, biosynthesis, and other metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s uptake into cells and its localization to specific cellular compartments . The distribution of this compound can also be influenced by factors such as its solubility, stability, and affinity for different cellular components .
Subcellular Localization
This compound is localized to various subcellular compartments, including the nucleus, cytoplasm, and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific organelles . The subcellular localization of this compound can affect its activity and function, as it interacts with different biomolecules in each compartment . For example, in the nucleus, this compound can modulate gene expression by interacting with transcription factors, while in the mitochondria, it can influence cellular metabolism and energy production .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5-Nitroisatin can be synthesized through various methods. One common approach involves the nitration of isatin. The reaction typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position of the isatin ring. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure high yield .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Reaktionstypen: 5-Nitroisatin unterliegt verschiedenen chemischen Reaktionen, darunter:
Reduktion: Die Nitrogruppe kann unter Verwendung von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators oder Metallhydriden zu einer Aminogruppe reduziert werden.
Substitution: Die Nitrogruppe kann an nukleophilen aromatischen Substitutionsreaktionen teilnehmen, bei denen sie durch andere Nukleophile ersetzt wird.
Häufige Reagenzien und Bedingungen:
Reduktion: Häufige Reduktionsmittel umfassen Wasserstoffgas mit einem Palladiumkatalysator oder Natriumborhydrid.
Substitution: Nukleophile wie Amine oder Thiole können in Substitutionsreaktionen verwendet werden.
Kondensation: Reaktionen mit Hydrazinen, Aminen oder anderen Nukleophilen unter sauren oder basischen Bedingungen.
Hauptprodukte:
Reduktion: 5-Amino-isatin.
Substitution: Verschiedene substituierte Isatin-Derivate.
Kondensation: Hydrazone, Schiff-Basen und andere Kondensationsprodukte.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
Isatin: Die Stammverbindung von 5-Nitroisatin, bekannt für ihre breite Palette an biologischen Aktivitäten.
5-Brom-isatin: Ein weiteres Derivat von Isatin mit einem Bromatom an der 5-Position, das auf seine anticancerogenen Eigenschaften untersucht wird.
5-Chlor-isatin: Ein chlor-substituiertes Isatin-Derivat mit potenzieller antimikrobieller Aktivität.
Einzigartigkeit von this compound: this compound ist aufgrund des Vorhandenseins der Nitrogruppe einzigartig, die ihm unterschiedliche elektronische und sterische Eigenschaften verleiht. Diese Modifikation erhöht seine Reaktivität und ermöglicht die Bildung einer Vielzahl biologisch aktiver Verbindungen. Zusätzlich trägt die Nitrogruppe zu seinem Potenzial als Antikrebsmittel bei, indem sie Wechselwirkungen mit spezifischen molekularen Zielstrukturen erleichtert .
Eigenschaften
IUPAC Name |
5-nitro-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O4/c11-7-5-3-4(10(13)14)1-2-6(5)9-8(7)12/h1-3H,(H,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMYHYODJHKLOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8049331 | |
| Record name | 5-Nitroisatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8049331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
611-09-6 | |
| Record name | 5-Nitroisatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=611-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Nitroisatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Nitroisatin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525798 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Nitroisatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8049331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-5-nitroindole-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.321 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-NITROISATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4J633881Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


